![molecular formula C10H9BrF3NO2 B2767503 Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate CAS No. 1807121-89-6](/img/structure/B2767503.png)
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate
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Overview
Description
“4-Bromo-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 887583-90-6 . It is used in the synthesis of a potent and selective Class IIa histone deacetylase inhibitors as a potential therapy for Huntington’s disease .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H3BrF3N/c7-4-1-2-11-5 (3-4)6 (8,9)10/h1-3H .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 226 .Scientific Research Applications
Multicomponent Reactions for Heterocyclic Compounds Synthesis
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate plays a crucial role in multicomponent reactions (MCRs), facilitating the synthesis of complex organic compounds. For instance, it has been utilized in the one-pot synthesis of pyrido[2,1-a]isoindoles, showcasing potential applications in creating antitumor drugs and fluorescent materials (Huang, Xian-hai, Huang, Xian, & Zhang, Tiexin, 2009).
Annulation Reactions for Functionalized Tetrahydropyridines
This compound also finds application in annulation reactions, such as the [4 + 2] annulation with N-tosylimines, led by organic phosphine catalysts. This process yields highly functionalized tetrahydropyridines, important for the development of new pharmaceuticals and materials (Zhu, Xue-Feng, Lan, J., & Kwon, O., 2003).
Synthesis of Fluorinated Heterocycles
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate is instrumental in synthesizing fluorinated heterocycles, which are increasingly important in pharmaceuticals and agrochemicals for their biological activity. The compound's versatility is highlighted in the synthesis of trifluoromethylated pyrano[4,3-b]pyrans and their further transformation into novel products (Wang, W., Li, Jia, Zhang, Li, Song, Liping, Zhang, Min, Cao, W., Deng, H., & Shao, M., 2012).
Novel Heterocyclic Compounds Creation
The synthesis of novel heterocyclic compounds, such as imidazo[1,2-a]pyrimidine, showcases the compound's utility in creating structures with potential therapeutic applications. These processes involve condensation reactions and cyclization, demonstrating the compound's role in advancing synthetic organic chemistry (Liu, J., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[4-bromo-6-(trifluoromethyl)pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3NO2/c1-2-17-9(16)5-7-3-6(11)4-8(15-7)10(12,13)14/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIOAUGAAIBDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC(=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-2-(trifluoromethyl)pyridine-6-acetate |
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